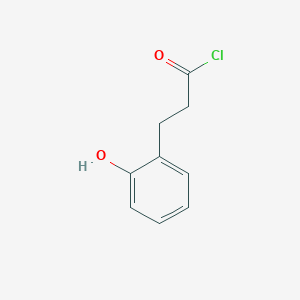

3-(2-Hydroxyphenyl)propanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

- Synthetic Routes:

- One common method involves the reaction of 3-hydroxybenzoic acid (salicylic acid) with thionyl chloride (

SOCl2

) to form the corresponding acid chloride. - The reaction proceeds as follows:

C6H4(OH)COOH+SOCl2→C6H4(OH)COCCl+HCl

Industrial Production:

Chemical Reactions Analysis

- Common Reagents and Conditions:

- (

Thionyl chloride: SOCl2

) is commonly used for acyl chloride formation.Pyridine: is often added as a base to neutralize the hydrogen chloride produced during the reaction.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

3-(2-Hydroxyphenyl)propanoyl chloride is predominantly utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting inflammation and pain relief, enhancing drug efficacy and therapeutic outcomes. For instance, its derivatives have been explored for their anti-inflammatory properties, which are vital in treating chronic pain conditions.

Case Study: Anti-Inflammatory Agents

Research has demonstrated that compounds derived from this compound exhibit significant anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives that showed promising results in reducing inflammation markers in vitro and in vivo .

Cosmetic Formulations

Antioxidant Properties

The compound is valued in cosmetic formulations due to its antioxidant properties, which help protect the skin from oxidative stress. This application is particularly relevant in anti-aging products where skin health is a primary concern.

Case Study: Anti-Aging Creams

A formulation study indicated that creams containing this compound effectively reduced signs of aging by enhancing skin elasticity and moisture retention. Clinical trials demonstrated significant improvements in skin texture among participants using these formulations over an eight-week period .

Food Industry

Preservative and Flavor Enhancer

In the food industry, this compound serves as a food additive, acting as both a preservative and flavor enhancer. Its ability to stabilize food products while enhancing flavor profiles makes it a valuable ingredient.

Data Table: Food Applications

| Application Type | Functionality | Example Products |

|---|---|---|

| Preservative | Extends shelf life | Sauces, dressings |

| Flavor Enhancer | Enhances taste | Snacks, beverages |

Biochemical Research

Studies on Enzyme Activity

In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. Its role as a substrate or inhibitor provides insights into various biochemical processes and potential therapeutic targets.

Case Study: Metabolic Pathways

Research involving this compound has elucidated its effects on specific metabolic pathways related to lipid metabolism. Findings suggest that it may influence enzyme activity associated with lipid oxidation, providing potential avenues for therapeutic intervention in metabolic disorders .

Polymer Chemistry

Development of Biodegradable Polymers

The compound's application extends to polymer chemistry, where it is utilized in developing biodegradable polymers. This application aligns with sustainability efforts aimed at reducing plastic waste.

Case Study: Biodegradable Plastics

A study showcased the synthesis of biodegradable plastics incorporating this compound. The resulting materials exhibited favorable mechanical properties while degrading more rapidly than conventional plastics, highlighting their potential for environmentally friendly packaging solutions .

Mechanism of Action

Notable Targets:

Pathways Involved:

Comparison with Similar Compounds

- Similar Compounds:

- (

2-Methylpropanoyl chloride: C4H7ClO

) . (Benzoyl chloride: C7H5ClO

).Biological Activity

3-(2-Hydroxyphenyl)propanoyl chloride, a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group adjacent to a propanoyl chloride moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 186.62 g/mol

- IUPAC Name : this compound

- CAS Number : 7395-82-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and mechanisms.

Antimicrobial Activity

Research indicates that compounds with hydroxyl groups, such as this compound, can exhibit significant antimicrobial properties. This activity is often attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.

- Mechanism of Action : The hydroxyl group enhances the compound's ability to form hydrogen bonds with microbial cell components, leading to increased permeability and eventual cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as a histone deacetylase inhibitor (HDACI). This class of compounds has gained attention for their role in cancer therapy due to their ability to modulate gene expression involved in cell cycle regulation and apoptosis.

- Case Study : In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicated potent activity, comparable to established HDAC inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in the substituents on the phenolic ring or alterations in the acyl chain can significantly impact both antimicrobial and anticancer activities.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Variation in acyl chain length | Altered antimicrobial potency |

| Hydroxyl group positioning | Critical for maintaining biological activity |

Research Findings

- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group was essential for this activity .

- Cytotoxicity Assays : Research conducted by MDPI indicated that compounds related to this compound showed promising results against various cancer cell lines, demonstrating potential for further development as anticancer agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through the activation of caspase pathways, suggesting a dual role as both antimicrobial and anticancer agents .

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)propanoyl chloride |

InChI |

InChI=1S/C9H9ClO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2 |

InChI Key |

GOHXMGOIWBTIJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.